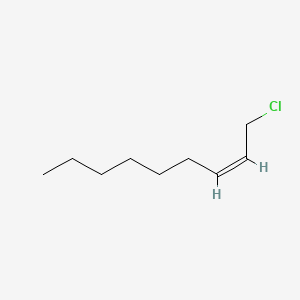

(Z)-1-Chloro-2-nonene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(Z)-1-chloronon-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Cl/c1-2-3-4-5-6-7-8-9-10/h7-8H,2-6,9H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNALNZBXPXBMTK-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Z 1 Chloro 2 Nonene and Stereoisomeric Chloroalkenes

Stereoselective Synthesis Approaches to (Z)-Chloroalkenes

The precise arrangement of atoms in (Z)-chloroalkenes is crucial for their subsequent reactivity and the biological activity of the molecules they are incorporated into. Consequently, a range of stereoselective synthetic methods have been established.

Cr(II)-Mediated Reductions and Condensations

Chromium(II)-mediated reactions offer a powerful tool for the stereoselective formation of (Z)-chloroalkenes. The reduction of 1,1,1-trichloroalkanes with chromium(II) chloride (CrCl2) at room temperature can stereoselectively produce (Z)-1-chloro-2-substituted-1-alkenes in high yields. researchgate.net This method is notable for its mild conditions and high stereospecificity.

Furthermore, Cr(II)-induced condensations of carbon tetrachloride or bromotrichloromethane (B165885) with aldehydes can generate (E)-α-haloalkylidene chromium carbenoids. These intermediates can then react in situ with a second equivalent of an aldehyde to furnish 2-haloalk-2(Z)-en-1-ols with high yield and stereoselectivity. researchgate.net Alternatively, quenching the carbenoid with water leads to the formation of 1-chloro-1(Z)-alkenes. researchgate.net These techniques provide efficient and stereochemically defined access to (Z)-2-chloroalk-2-enols from aldehydes. thieme-connect.de

A notable application involves the treatment of 1,1-dichloro-2-butene and benzaldehyde (B42025) with CrCl2, which yields -(Z)-4-chloro-2-methyl-1-phenyl-3-buten-1-ol with high stereocontrol. researchgate.net

Hydroboration-Protonolysis Sequences of Haloalkynes

Hydroboration of 1-halo-1-alkynes presents another effective strategy for the synthesis of (Z)-chloroalkenes. organic-chemistry.orgnih.gov This two-step process begins with the hydroboration of an alkyne to form an organoborane intermediate. numberanalytics.com This step is highly regio- and stereoselective, with the boron atom adding to the less substituted carbon. numberanalytics.comlibretexts.org The subsequent oxidation of the organoborane yields the desired alcohol. masterorganicchemistry.com

Specifically, the hydroboration of 1-halo-1-alkynes with dicyclohexylborane (B74569), followed by reaction with tert-butyllithium (B1211817) and transmetalation with dialkylzinc reagents, generates (Z)-disubstituted vinylzinc intermediates. organic-chemistry.orgnih.gov These can then react with aldehydes in the presence of a chiral catalyst to produce (Z)-disubstituted allylic alcohols with high enantioselectivity. organic-chemistry.orgnih.govorgsyn.org A key development in this area was the use of tetraethylethylenediamine (TEEDA) to inhibit a competing racemic reaction promoted by lithium halides. organic-chemistry.orgnih.gov

Organocuprate-Mediated Asymmetric Alkylations

Organocuprate reagents are widely used for the formation of carbon-carbon bonds. In the context of chloroalkene synthesis, organocuprate-mediated allylic alkylation of gem-dichlorides has proven to be a highly diastereoselective method. acs.orgfigshare.comnih.gov This approach allows for the synthesis of (Z)-chloroalkene dipeptide isosteres with excellent (Z)-selectivity and diastereoselectivity. acs.orgfigshare.comnih.gov The reaction proceeds via 1,4-asymmetric induction, where a chiral center influences the stereochemical outcome of a reaction at a remote position. acs.orgfigshare.comnih.gov

A variety of heterocuprates, prepared from copper cyanide (CuCN) and different organometallic reagents, can be employed. acs.orgfigshare.comnih.gov The choice of the organocuprate is critical to the outcome of the reaction. acs.org For instance, the use of zinc-copper reagents has been shown to improve both the chemical yields and the selectivity of the products. acs.org This method has been successfully applied to the synthesis of trisubstituted (Z)-chloroalkenes by a one-pot organocuprate-mediated reduction/asymmetric alkylation of γ,γ-dichloro-α,β-unsaturated carbonyl compounds. acs.org

Chloride Displacement Reactions from Precursor Alcohols

The conversion of allylic alcohols to allylic chlorides is a fundamental transformation in organic synthesis. A mixture of acetyl chloride (AcCl) and ethanol (B145695) can effectively transform primary and secondary allylic acetates into the corresponding allyl chlorides while preserving the more stable olefinic bond position. organic-chemistry.org Secondary allylic alcohols demonstrate similar reactivity to their acetate (B1210297) counterparts. organic-chemistry.org

Another approach involves the activation of magnesium alkoxides with titanium tetrachloride (TiCl4) to generate allylic chlorides, providing an efficient one-pot conversion from carbonyl electrophiles. organic-chemistry.org Furthermore, the use of chlorotropylium chloride enables the rapid formation of alkyl halides from alcohols under mild conditions, showcasing the synthetic utility of tropylium (B1234903) cations. organic-chemistry.org

Catalytic Asymmetric (Z)-Vinylation and Related Transformations

Catalytic asymmetric (Z)-vinylation of aldehydes represents a significant advancement in the synthesis of enantioenriched (Z)-allylic alcohols. Walsh and co-workers developed a method utilizing (Z)-vinylzinc reagents generated through a 1,2-metalate rearrangement/transmetalation sequence. orgsyn.org Hydroboration of a 1-halo-1-alkyne followed by reaction with tert-butyllithium, transmetalation to zinc, and subsequent addition to an aldehyde in the presence of a chiral ligand affords (Z)-disubstituted allylic alcohols with high enantiomeric excess. orgsyn.org

This methodology has been extended to one-pot tandem reactions, coupling the asymmetric (Z)-vinylation with diastereoselective epoxidation to create complex chiral building blocks with multiple contiguous stereocenters. nih.gov

Development of Novel Catalytic Systems for Halogenated Alkene Synthesis

The development of new catalytic systems is crucial for advancing the synthesis of halogenated alkenes, offering improved efficiency, selectivity, and substrate scope. Recent progress includes the use of photoredox catalysis for the halofunctionalization of unsaturated carboxylic acids. connectjournals.com Copper-catalyzed intramolecular and intermolecular reactions have been reported for the preparation of halolactone derivatives. connectjournals.com

In addition, a novel catalytic system comprising CuCl, N,N,N′,N′-tetramethylethylenediamine (TMEDA) as a base, and CCl4 as an oxidant has been developed for the homocoupling of terminal acetylenes. mdpi.com This system has demonstrated a broad synthetic scope for producing diynes with various substituents in high yields. mdpi.com

Furthermore, significant strides have been made in the catalytic enantioselective aminohalogenation of alkenes, employing a range of protocols including organometallic, Lewis base, Lewis acid, and Brønsted acid catalysis to achieve regio- and stereoselective synthesis of halogen-functionalized amines. nih.gov Copper-catalyzed enantioselective intramolecular alkene aminohalogenation has been successfully used to synthesize chiral indolines and pyrrolidines. nih.gov

The following table summarizes the key synthetic methodologies and their outcomes:

| Methodology | Reagents/Catalysts | Substrate | Product | Key Features | Reference(s) |

| Cr(II)-Mediated Reduction | CrCl2 | 1,1,1-Trichloroalkane | (Z)-1-Chloro-2-substituted-1-alkene | High stereoselectivity, mild conditions | researchgate.net |

| Cr(II)-Mediated Condensation | CCl4/CBr4, Aldehyde, CrCl2 | Aldehyde | 2-Haloalk-2(Z)-en-1-ol | High yield and stereoselectivity | researchgate.net |

| Hydroboration-Protonolysis | Dicyclohexylborane, t-BuLi, Dialkylzinc | 1-Halo-1-alkyne, Aldehyde | (Z)-Disubstituted allylic alcohol | High enantioselectivity | organic-chemistry.orgnih.govorgsyn.org |

| Organocuprate Alkylation | Organocuprate (from CuCN) | Allylic gem-dichloride | (Z)-Chloroalkene dipeptide isostere | Excellent (Z)-selectivity and diastereoselectivity | acs.orgfigshare.comnih.gov |

| Chloride Displacement | AcCl, EtOH | Allylic acetate/alcohol | Allyl chloride | Retention of olefin geometry | organic-chemistry.org |

| Catalytic Asymmetric Vinylation | (Z)-Vinylzinc, Chiral ligand | Aldehyde | (Z)-Disubstituted allylic alcohol | High enantiomeric excess | orgsyn.org |

Strategies for Isomer Control and Separation of (Z)- and (E)-Chloroalkenes

The synthesis of specific alkene stereoisomers is a critical challenge in organic chemistry, as the geometric arrangement around the carbon-carbon double bond can significantly influence the molecule's physical, chemical, and biological properties. sioc-journal.cn For chloroalkenes such as (Z)-1-Chloro-2-nonene, achieving high stereoselectivity is paramount for its intended applications, for instance, as an intermediate in the synthesis of natural products like Falcarinol. as-1.co.jp Strategies for obtaining the pure (Z)-isomer generally fall into two categories: stereoselective synthesis, where the desired isomer is the predominant product, and the separation of a mixture of (Z)- and (E)-isomers.

Significant progress has been made in developing synthetic methods that favor the formation of (Z)-chloroalkenes. These methods often rely on carefully chosen reagents and reaction conditions to control the stereochemical outcome.

Organocuprate-Mediated Reactions: Organocuprate reagents are highly effective for the stereoselective synthesis of (Z)-chloroalkenes. A robust, one-pot reaction involving the organocuprate-mediated reduction and asymmetric alkylation of γ,γ-dichloro-α,β-enoyl sultams yields α-chiral (Z)-chloroalkene derivatives with high diastereoselectivity. acs.org This approach has also been extended to the allylic alkylation of internal allylic gem-dichlorides. acs.org Similarly, the stereoselective synthesis of (Z)-chloroalkene dipeptide isosteres has been achieved through an organocuprate-mediated single electron transfer reduction. rsc.orgnih.gov

Chromium(II) Chloride-Mediated Reductions: The reduction of 1,1,1-trichloroalkanes using chromium(II) chloride (CrCl₂) at room temperature provides a mild and highly stereoselective route to (Z)-1-chloro-2-substituted-1-alkenes in excellent yields. researchgate.net This method offers a direct way to generate the desired Z-geometry from readily available starting materials.

Hydroboration-Protonolysis of Haloalkynes: A general and convenient method for synthesizing (Z)-1-halo-1-alkenes involves the hydroboration of 1-halo-1-alkynes. researchgate.net The reaction of a 1-halo-1-alkyne with a dialkylborane, such as dicyclohexylborane (Chx₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), exclusively forms the B-((Z)-1-halo-1-alkenyl)dialkylborane intermediate. Subsequent protonolysis of this intermediate with acetic acid yields the (Z)-1-halo-alkene. researchgate.net

Modern Catalytic Methods: Recent advancements have introduced novel catalytic systems for stereodivergent synthesis. Photoinduced nickel catalysis, for example, allows for the synthesis of both (Z)- and (E)-alkenes from simple alkylarenes and vinyl bromides by selecting a specific photocatalyst counteranion. acs.org Furthermore, specialized phosphorus-based reagents, such as the phosphanyl phosphonate (B1237965) MesFP(H)P(O)(OEt)₂, have been developed for the reductive homo-coupling of aromatic aldehydes, leading to high Z-selectivity in the resulting alkenes. diva-portal.org While not always applied directly to simple chloroalkenes, these methods highlight the ongoing development in controlling alkene geometry. researchfeatures.comresearchgate.net

| Method | Substrate Type | Key Reagents | Product Type | Selectivity Outcome | Citation |

|---|---|---|---|---|---|

| Organocuprate-Mediated Reduction/Alkylation | γ,γ-dichloro-α,β-enoyl sultams | Organocuprate | α-chiral (Z)-chloroalkenes | High diastereoselectivity | acs.org |

| Chromium(II) Chloride Reduction | 1,1,1-Trichloroalkanes | CrCl₂ | (Z)-1-chloro-2-substituted-1-alkenes | High Z-selectivity | researchgate.net |

| Hydroboration-Protonolysis | 1-Halo-1-alkynes | 1. Dicyclohexylborane (Chx₂BH) 2. Acetic Acid (AcOH) | (Z)-1-Halo-1-alkenes | Exclusive Z-isomer formation | researchgate.net |

| Photoinduced Ni-Catalysis | Alkylarenes, Vinyl bromides | Nickel catalyst, Photocatalyst | (Z)- or (E)-Alkenes | Tunable Z/E-selectivity | acs.org |

| Reductive Aldehyde Homo-Coupling | Aromatic aldehydes | Phosphanyl phosphonate reagent | (Z)-Alkenes | High Z-selectivity | diva-portal.org |

When a synthetic route produces a mixture of (Z)- and (E)-chloroalkenes, an efficient separation method is required to isolate the desired isomer. The choice of technique depends on the physical and chemical properties of the isomers.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating geometric isomers. researchgate.net The success of the separation often depends on the choice of the stationary phase (the column). For E/Z isomers, columns that can differentiate based on molecular shape, such as those with a cholesterol-based stationary phase (e.g., Cogent UDC-Cholesterol™), can be particularly effective. mtc-usa.com Phenyl-based columns may also be suitable for separating positional and geometric isomers. mtc-usa.com For preparative chromatography, silica (B1680970) gel impregnated with silver salts (argentation chromatography) is a classic technique used to separate olefins, as the silver ions interact differently with the π-bonds of the (Z)- and (E)-isomers. researchgate.net

Ion-Exchange Chromatography: A method for the continuous separation of E and Z isomers of alkene alcohols and their derivatives has been developed using an ion-exchange medium loaded with silver (Ag⁺) or copper (Cu⁺) ions. google.com A feed stream containing the isomer mixture is passed through the medium, and the differing affinities of the E and Z isomers for the metal ions allow for the collection of a product stream with a higher concentration of one isomer. google.com This process can be more efficient and scalable for commercial production compared to traditional batch chromatography. google.com

Distillation: For some halogenated alkenes, fractional distillation can be a viable method for separating (Z)- and (E)-isomers, provided they have sufficiently different boiling points. google.com However, for larger molecules with higher boiling points or for isomers with very similar boiling points, this method may be less practical.

| Method | Principle of Separation | Applicability & Notes | Citation |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase based on polarity and molecular shape. | Highly effective. Shape-selective columns (e.g., cholesterol-based) or phenyl columns can enhance separation. | mtc-usa.com |

| Argentation Chromatography | Differential complexation of alkene isomers with silver ions impregnated on a solid support (e.g., silica gel). | A well-established technique for separating compounds with C=C bonds. The (Z)-isomer typically interacts more strongly. | researchgate.net |

| Ion-Exchange with Ag⁺/Cu⁺ | Continuous separation based on differential affinity of isomers for metal ions on an ion-exchange resin. | Offers a potentially more efficient and continuous process suitable for commercial scale. | google.com |

| Fractional Distillation | Separation based on differences in boiling points between the isomers. | Effective only if there is a significant difference in boiling points. | google.com |

Mechanistic Investigations of Reactions Involving Z 1 Chloro 2 Nonene and Analogues

Electrophilic Addition Reactions to Halogenated Alkenes

Electrophilic addition is a fundamental reaction type for alkenes. The presence of a halogen atom on the double bond, as in (Z)-1-chloro-2-nonene, introduces electronic and steric effects that influence the reaction pathways and outcomes.

Halogen Atom Addition Pathways and Kinetic Studies

The addition of a halogen atom to a double bond is a key step in many electrophilic halogenation reactions. For chlorinated alkenes, the reaction with chlorine atoms can proceed through two main pathways: addition to the C=C double bond and abstraction of a hydrogen atom. researchgate.net Kinetic studies have shown that the rate constants for these reactions are dependent on the degree of alkyl substitution at the double bond and at the allylic positions. researchgate.net

Interestingly, research suggests that allylic hydrogen atoms in halogenated alkenes react less rapidly with chlorine atoms than analogous alkyl hydrogens in alkanes. researchgate.net The addition of the chlorine atom to the double bond is a major pathway, leading to the formation of a chloro-substituted radical intermediate. researchgate.netcopernicus.org The kinetics of halogen addition to alkenes have been studied under various conditions, providing insights into the reaction rates and mechanisms. masterorganicchemistry.com

Characterization and Role of Halonium Ion Intermediates

The accepted mechanism for the electrophilic addition of halogens to many alkenes involves the formation of a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org In this three-membered ring, the halogen atom is bonded to both carbons of the original double bond and carries a positive charge. chemistrysteps.comyoutube.com The formation of this intermediate is supported by a wealth of spectroscopic evidence and X-ray crystal structures. youtube.comsmu.edu

The halonium ion is a key intermediate that dictates the stereochemistry of the reaction. solubilityofthings.com For instance, in the bromination of alkenes, a bridged bromonium ion is formed. libretexts.orglibretexts.org This intermediate is then attacked by a nucleophile. The stability of halonium ions increases with the atomic number of the halogen. smu.edu The formation of the halonium ion is a concerted process, meaning the steps occur simultaneously. youtube.com

Stereochemical Outcomes of Addition Reactions (Anti-Addition)

A defining characteristic of many electrophilic halogen additions to alkenes is their stereospecificity, resulting in anti-addition. masterorganicchemistry.comlibretexts.orgpressbooks.pub This means that the two halogen atoms add to opposite faces of the double bond. masterorganicchemistry.commasterorganicchemistry.com This outcome is a direct consequence of the mechanism involving the cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org

The nucleophile, which is the halide ion generated in the first step, attacks one of the carbons of the halonium ion from the side opposite to the bridging halogen atom, in a manner similar to an SN2 reaction. libretexts.orgchemistrysteps.comlibretexts.org This backside attack forces the opening of the three-membered ring and results in the observed anti-stereochemistry of the final dihalide product. libretexts.orglibretexts.org For example, the bromination of cyclohexene (B86901) yields exclusively trans-1,2-dibromocyclohexane. masterorganicchemistry.comchemistrysteps.com

Carbocation Formation and Rearrangements in Hydrohalogenation

The hydrohalogenation of alkenes, the addition of hydrogen halides (HX), proceeds through a different mechanism that involves a carbocation intermediate. chadsprep.comwikipedia.orgmasterorganicchemistry.com The alkene's pi electrons attack the hydrogen of the HX, leading to the formation of a carbocation and a halide ion. chadsprep.compressbooks.pub The stability of the carbocation formed plays a crucial role in determining the regioselectivity of the reaction, as described by Markovnikov's rule, which states that the halogen adds to the more substituted carbon. wikipedia.orgmasterorganicchemistry.compressbooks.pub

A key feature of reactions proceeding through carbocation intermediates is the possibility of rearrangements. chadsprep.commasterorganicchemistry.com If a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift, this rearrangement will often occur before the nucleophilic attack by the halide ion. masterorganicchemistry.com However, in the case of hydrohalogenation of alkynes, the initially formed vinyl cations are generally less prone to rearrangement. pearson.comwikipedia.org

Radical Reaction Mechanisms and β-Haloalkyl Radical Intermediates

In addition to electrophilic pathways, halogenated alkenes can undergo radical reactions. These reactions are often initiated by light or a radical initiator and proceed via a chain mechanism. libretexts.org A key intermediate in these processes is the β-haloalkyl radical.

Under certain conditions, such as in the presence of peroxides, the addition of HBr to alkenes can proceed via a radical mechanism, leading to an anti-Markovnikov product. wikipedia.org This process involves the formation of a bromine radical which then adds to the alkene to form a β-bromoalkyl radical. wikipedia.org Similarly, the reaction of chlorine atoms with alkenes can lead to the formation of β-chloroalkyl radicals. researchgate.net These radical intermediates can then react further, for example, by abstracting a hydrogen atom or reacting with another molecule. libretexts.org The formation and subsequent reactions of these β-haloalkyl radicals are central to understanding the outcomes of radical additions to halogenated alkenes. researchgate.netlibretexts.org

Transition Metal-Catalyzed Transformations of Chlorinated Alkenes

Transition metal catalysis offers a powerful toolkit for the transformation of chlorinated alkenes, enabling a wide range of synthetic applications. nih.govmdpi.comresearchgate.net These catalysts can facilitate reactions that are otherwise difficult to achieve and can control the regio- and stereoselectivity of the transformations. nih.govnih.gov

Various transition metals, including nickel, palladium, copper, and iron, have been employed to catalyze reactions of alkenes. nih.govnih.govmdpi.com For instance, nickel complexes can catalyze the hydrosilylation of alkenes. nih.gov Copper catalysts have been used in oxidative alkene chalcogenofunctionalization and hydrophosphination reactions. mdpi.commdpi.com Palladium-catalyzed reactions, such as the Heck reaction and Suzuki coupling, are widely used for C-C bond formation and can be applied to vinyl chlorides. nih.govresearchgate.net The mechanism of these reactions often involves fundamental steps like oxidative addition, migratory insertion, and reductive elimination. nih.govnih.gov The choice of metal and ligands is crucial in determining the reaction pathway and the final product. nih.gov

Mechanistic Insights into Halogen Transfer

Halogen transfer reactions, particularly halogen-atom transfer (XAT), represent a key mechanistic pathway for activating allylic chlorides like this compound. This process typically involves the homolytic cleavage of the C-Cl bond to generate a carbon-centered radical, which can then participate in subsequent bond-forming reactions. acs.orgchemrxiv.org

The generation of radical intermediates from alkyl halides can be initiated through several methods. One common approach is photo-induced halogen-atom transfer, where an electron donor-acceptor (EDA) complex, formed between the halide and a Lewis base (e.g., a phosphine), is excited by light. nih.govrsc.org This excitation leads to the fragmentation of the complex, yielding an alkyl radical and a phosphine (B1218219) halide radical. nih.gov Mechanistic studies have provided evidence for both inner-sphere and outer-sphere pathways for the actual transfer of the halogen atom from a species like a Cu(II)-Cl complex to a radical intermediate. researchgate.net

In the context of this compound, an XAT event would produce a resonance-stabilized allylic radical. The stability of this intermediate is a significant driving force for this pathway. The efficiency of XAT reactions is also influenced by electronic factors; for instance, the presence of electron-withdrawing groups on the substrate can stabilize the buildup of negative charge on the carbon bearing the halogen in the transition state, thus accelerating the reaction. youtube.com

Further mechanistic validation for halogen-atom transfer often comes from kinetic isotope effect (KIE) studies and by comparing the reactivity of primary, secondary, and tertiary substrates, which helps to distinguish radical pathways from concerted polar or Sₙ2 mechanisms. acs.org Photodissociation experiments on simpler analogues like allyl chloride confirm that C-Cl bond fission is a dominant pathway upon photo-excitation. aip.org

Role of Lewis Acids and Lewis Bases in Catalysis

The reactivity of this compound can be significantly influenced and controlled by the use of Lewis acid or Lewis base catalysts. These catalysts function by interacting with the substrate or other reagents to lower the activation energy of a specific reaction pathway.

Lewis Acid Catalysis

Lewis acids, such as metal halides like FeCl₃, AlCl₃, and TiCl₄, activate allylic chlorides by coordinating to the lone pair of electrons on the chlorine atom. rsc.orgacs.org This coordination weakens the C-Cl bond, enhancing its leaving group ability and making the allylic system more electrophilic. This activation can facilitate the formation of a carbocationic intermediate, which can then undergo various transformations.

Lewis acid catalysis is employed in a range of reactions involving allylic systems:

Friedel-Crafts Alkylation: In the presence of a Lewis acid like HfCl₄ or AlCl₃, allylic chlorides can act as electrophiles in the alkylation of aromatic compounds such as ferrocene. acs.org

Claisen Rearrangement: Catalytic amounts of Lewis acids like Yb(OTf)₃ or TiCl₄(THF)₂ can promote acyl-Claisen rearrangements where an allyl amine reacts with an acid chloride (which forms a ketene (B1206846) in situ). caltech.eduprinceton.edu The Lewis acid activates the ketene component toward nucleophilic attack by the amine.

The choice of Lewis acid and its stoichiometry can be critical for controlling selectivity, as demonstrated in the chlorination of terpenic olefins where chlorinated Lewis acids like FeCl₂ and SnCl₂ provided controllable selectivity towards allylic or vinylic chlorides. rsc.org

Table 1: Effect of Lewis Acid Catalysts on a Model Acyl-Claisen Rearrangement

| Entry | Catalyst (mol %) | Yield (%) | Diastereoselectivity (anti:syn) |

|---|---|---|---|

| 1 | Me₂AlCl (100) | 91 | >99:1 |

| 2 | Yb(OTf)₃ (10) | 87 | >99:1 |

| 3 | AlCl₃ (10) | 85 | >99:1 |

| 4 | Ti(OⁱPr)₂Cl₂ (10) | 78 | >99:1 |

| 5 | TiCl₄(THF)₂ (5) | 92 | >99:1 |

Lewis Base Catalysis

Lewis bases, typically nucleophilic species like tertiary amines or phosphines, catalyze reactions through different mechanisms. sioc.ac.cn In reactions with allylic halides, a common pathway is nucleophilic catalysis, where the Lewis base attacks the substrate to form a more reactive onium-ion intermediate. princeton.edu

This type of catalysis can provide access to products that are different from those obtained under Lewis acid catalysis. For instance:

Allylic Substitution: Chiral Lewis bases derived from cinchona alkaloids can catalyze the enantioselective allylation of various nucleophiles with allylic halides. rsc.orgdb-thueringen.deacs.org The mechanism can be complex, involving Sₙ2' (allylic rearrangement) addition of the catalyst to generate a chiral intermediate that then reacts with the nucleophile. acs.org

Interhalogenation: Lewis bases like triphenylphosphine (B44618) oxide can activate halogenating agents to achieve selective dihalogenation of allenes, producing vicinal allylic and vinylic dihalides. acs.org

The interaction between the Lewis base and the allylic substrate can enhance both the nucleophilicity of the allyl fragment and the electrophilicity at the atom bound to the base (e.g., silicon in allylsilanes), enabling dual activation. sioc.ac.cn

Elimination Reactions and Competing Reaction Pathways

When treated with a base, this compound can undergo elimination to form a conjugated diene. However, elimination is often in competition with nucleophilic substitution, and the predominant pathway is determined by several factors, including the substrate structure, the nature of the base/nucleophile, the solvent, and the temperature. chemguide.co.uklibretexts.org

Elimination Mechanisms (E2 vs. E1)

E2 Reaction: This is a bimolecular, one-step process where the base abstracts a proton from the carbon adjacent to the leaving group (the β-carbon) at the same time as the chloride ion departs. This pathway is favored by strong, concentrated bases. msu.edu

E1 Reaction: This is a unimolecular, two-step process that begins with the slow, spontaneous dissociation of the chloride to form a resonance-stabilized allylic carbocation. In a second step, a weak base removes a β-proton to form the double bond. This pathway is favored in polar, ionizing solvents and with weak bases.

Competition with Nucleophilic Substitution (Sₙ2 vs. Sₙ1 vs. Sₙ2')

For an allylic primary halide like this compound, several reaction pathways compete:

Sₙ2: A direct, one-step nucleophilic attack at the α-carbon (the carbon bonded to the chlorine).

Sₙ2': A one-step nucleophilic attack at the γ-carbon (the terminal carbon of the double bond), which occurs with a concerted shift of the double bond and expulsion of the leaving group. nih.govacs.org

Sₙ1: Formation of the allylic carbocation, which can then be attacked by the nucleophile at either the α- or γ-position.

The Sₙ2 pathway is generally favored over the Sₙ2' pathway for simple allylic systems unless there is significant steric hindrance at the α-carbon. acs.org The competition between substitution and elimination is a classic dilemma in organic chemistry. For primary halides, substitution is often the major pathway, but elimination can be favored under specific conditions. chemguide.co.uklibretexts.org

Table 2: Factors Influencing the Competition Between Substitution and Elimination

| Factor | Favors Substitution | Favors Elimination |

|---|---|---|

| Base/Nucleophile | Strong, but weakly basic nucleophiles (e.g., I⁻, RS⁻) | Strong, sterically hindered bases (e.g., t-BuO⁻) |

| Solvent | Polar aprotic solvents (favor Sₙ2); More aqueous solvents chemguide.co.uk | Less polar solvents (e.g., pure ethanol) chemguide.co.uk |

| Temperature | Lower temperatures | Higher temperatures chemguide.co.uklibretexts.org |

| Substrate Structure | Primary (1°) halides libretexts.org | Tertiary (3°) halides libretexts.org |

For this compound, reaction with a strong, non-hindered base like sodium hydroxide (B78521) in aqueous solution at moderate temperature would likely yield a mixture of substitution (1-nonen-3-ol) and elimination products. In contrast, using a bulky base like potassium tert-butoxide in a non-polar solvent at high temperature would strongly favor the formation of elimination products, primarily (2Z,4)-nonadiene, according to Zaitsev's rule which predicts the formation of the more substituted (and thus more stable) alkene. masterorganicchemistry.com

Advanced Spectroscopic and Analytical Characterization of Z 1 Chloro 2 Nonene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (Z)-1-Chloro-2-nonene, both ¹H and ¹³C NMR are instrumental in confirming the connectivity of atoms and, crucially, the Z-configuration of the double bond.

¹H and ¹³C NMR Chemical Shift Analysis and Stereochemical Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the protons in its structure. The vinyl protons (H-2 and H-3) are of particular importance for stereochemical assignment. In the (Z)-isomer, the coupling constant (J-coupling) between these vicinal protons is typically smaller (around 10-12 Hz) compared to the corresponding (E)-isomer (around 14-18 Hz). The protons of the chloromethyl group (H-1) would appear as a doublet, coupled to the adjacent vinyl proton (H-2). The remaining protons of the hexyl chain would show complex multiplets in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom appearing as a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon. Due to the lack of directly published experimental data for this compound, the expected chemical shifts can be predicted based on data from analogous compounds such as (Z)-1-Chloro-2-octene. spectrabase.com The carbons of the double bond (C-2 and C-3) would resonate in the alkene region (typically 120-140 ppm). The carbon of the chloromethyl group (C-1) would be shifted downfield due to the electronegativity of the chlorine atom. The alkyl chain carbons would appear at higher field strengths.

Predicted ¹³C NMR Chemical Shifts for this compound (based on (Z)-1-Chloro-2-octene data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | ~45 |

| C-2 | ~125 |

| C-3 | ~135 |

| C-4 | ~28 |

| C-5 | ~29 |

| C-6 | ~31 |

| C-7 | ~22 |

| C-8 | ~32 |

| C-9 | ~14 |

| Note: These are estimated values and may differ from experimental data. Data is extrapolated from (Z)-1-Chloro-2-octene. spectrabase.com The solvent used for the analogue was CDCl₃. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula and Isomer Confirmation

High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula of this compound, which is C₉H₁₇Cl. The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the M⁺ peak (due to the ³⁵Cl isotope). The exact mass of this compound is 160.1020 g/mol . chemsrc.com

Analysis of Fragmentation Patterns for Structural Information

In the mass spectrometer, molecules are ionized and often fragment in predictable ways. The analysis of these fragmentation patterns provides valuable structural information. For this compound, common fragmentation pathways would include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z [M-35]⁺ and [M-37]⁺.

Allylic cleavage: Cleavage of the C-C bond adjacent to the double bond is a favorable process, leading to the formation of a stable allylic cation. For this compound, this would likely result in the loss of a hexyl radical, giving a prominent peak.

McLafferty rearrangement: If applicable, this rearrangement can provide information about the position of the double bond.

Cleavage of the alkyl chain: Fragmentation along the hexyl chain would produce a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

The mass spectrum of the saturated analogue, 1-chlorononane, shows characteristic peaks resulting from the loss of the chlorine atom and fragmentation of the alkyl chain, which can be used as a reference for identifying similar fragmentation in the unsaturated compound. nist.gov

Application of Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing mixtures and confirming the identity of individual components. A sample containing this compound would be injected into the GC, where it would be separated from other compounds based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, which provides a mass spectrum that can be used for identification. The retention time from the GC provides an additional layer of identification. GC-MS is also instrumental in distinguishing between the (Z) and (E) isomers of 1-Chloro-2-nonene, as they will likely have slightly different retention times. Data for the related compound (Z)-1-Chloro-2-octene is available through GC-MS. spectrabase.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" for a compound.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

C-H stretch (alkene): A peak just above 3000 cm⁻¹, characteristic of C-H bonds on a double bond.

C-H stretch (alkane): Peaks just below 3000 cm⁻¹, corresponding to the C-H bonds of the alkyl chain.

C=C stretch: An absorption in the region of 1650-1670 cm⁻¹. The intensity of this peak can be variable.

C-Cl stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.

=C-H bend (out-of-plane): For a cis-(Z)-disubstituted alkene, a strong band is expected around 675-730 cm⁻¹. libretexts.org

Raman Spectroscopy:

Raman spectroscopy also provides information about molecular vibrations. A key advantage of Raman spectroscopy is that symmetric, non-polar bonds often give strong signals, which can be weak or absent in the IR spectrum. For this compound, the C=C stretching vibration is expected to produce a strong Raman signal. The C-Cl stretch would also be observable. This technique provides a characteristic structural fingerprint that can be used for identification. chemicalbook.com

Characteristic Vibrational Modes of C-Cl and C=C Bonds in Vinyl Halides

The vibrational properties of this compound can be elucidated through infrared (IR) and Raman spectroscopy. These techniques probe the vibrational states of molecules, providing a unique fingerprint based on the types of chemical bonds and their geometric arrangement. mdpi.comuc.edu For this compound, the most characteristic vibrations are associated with the carbon-chlorine (C-Cl) single bond and the carbon-carbon double bond (C=C) of the vinyl group.

In general, a molecule's vibrations can be categorized as either stretching (a change in bond length) or bending/deformation (a change in bond angle). libretexts.org The energy, and thus the frequency, of these vibrations is determined by the masses of the connected atoms and the strength of the bond between them. uc.edu

The C=C stretching vibration in non-conjugated alkenes typically appears in the infrared spectrum in the range of 1680-1620 cm⁻¹. libretexts.orglibretexts.org The intensity of this absorption can be variable and tends to be weaker as substitution around the double bond increases. studymind.co.uk For terminal alkenes, this stretching vibration is generally stronger compared to internal double bonds. libretexts.org In Raman spectroscopy, the C=C stretching mode is often a strong band, as the polarizability of this bond changes significantly during vibration. ksu.edu.sa The (Z) or cis configuration of the hydrogen atoms across the double bond in this compound influences the associated bending vibrations. The out-of-plane C-H bending for cis-alkenes is typically observed in the range of 750 cm⁻¹.

The C-Cl stretching vibration for alkyl chlorides is found at lower wavenumbers, generally in the 850-550 cm⁻¹ region of the infrared spectrum. libretexts.org For vinyl chlorides specifically, this absorption is often strong and can be located around 720 cm⁻¹. vurup.sk The electronegativity and mass of the chlorine atom are the primary factors determining the frequency of this vibration.

It is important to note the complementary nature of IR and Raman spectroscopy. Vibrational modes that result in a significant change in the molecule's dipole moment are strong in the IR spectrum, while modes that cause a large change in polarizability are strong in the Raman spectrum. ksu.edu.sa For molecules with a center of symmetry, there is a rule of mutual exclusion, where vibrations that are IR active are Raman inactive, and vice versa. While this compound does not possess a center of symmetry, the differences in symmetry between the (Z) and (E) isomers can lead to distinct patterns in their respective IR and Raman spectra, aiding in their differentiation. ksu.edu.sa

The following table summarizes the expected characteristic vibrational modes for this compound based on data for analogous vinyl halides.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C=C Stretch | Vinyl C=C | 1680 - 1620 | Medium to Weak | Strong |

| =C-H Stretch | Vinyl C-H | 3100 - 3000 | Medium | Medium |

| C-Cl Stretch | Chloroalkane | 760 - 540 | Strong | Medium to Strong |

| =C-H Bend (out-of-plane) | cis-Alkene | ~750 | Strong | Weak |

This table is a compilation of typical values for the specified functional groups and may not represent the exact values for this compound.

Advanced Chromatographic Methods for Purity and Isomer Analysis

The assessment of purity and the separation of geometric isomers, such as the (Z) and (E) forms of 1-chloro-2-nonene, necessitate the use of high-resolution chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most powerful and widely used methods for this purpose. vurup.sknih.gov The choice between these techniques often depends on the volatility and thermal stability of the compound. Given that 1-chloro-2-nonene is a volatile compound, gas chromatography is a particularly suitable method. libretexts.org

Gas Chromatography (GC) is an analytical separation technique where volatile substances are vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.org The separation of the (Z) and (E) isomers of 1-chloro-2-nonene relies on the differential interactions of these isomers with the stationary phase.

For the separation of geometric isomers of alkenes and their derivatives, the choice of the GC column's stationary phase is critical. Polar capillary columns often provide better separation for such isomers compared to non-polar columns. researchgate.net For instance, a study on the separation of (Z) and (E) isomers of dienyl compounds demonstrated that a polar DB-23 capillary column was effective, with the (E)-isomer eluting faster than the (Z)-isomer. researchgate.net Another advanced approach is the use of liquid crystalline stationary phases, which show high selectivity for positional and cis-trans isomers. vurup.sk

A hypothetical GC method for the analysis of this compound could employ a polar stationary phase, such as one containing cyanopropyl polysiloxane. The temperature program would be optimized to ensure sufficient resolution between the (Z) and (E) isomers and any impurities. A flame ionization detector (FID) would be a suitable choice due to its high sensitivity to hydrocarbons. For unambiguous identification, coupling the GC to a mass spectrometer (GC-MS) is the standard approach. studymind.co.uk

High-Performance Liquid Chromatography (HPLC) is another powerful technique for isomer separation. nih.gov It utilizes a liquid mobile phase and a solid stationary phase packed in a column. studymind.co.uk For non-polar compounds like 1-chloro-2-nonene, reversed-phase HPLC is typically employed. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as methanol (B129727) and water. sigmaaldrich.com

Research on the separation of geometric isomers of similar compounds has shown that reversed-phase HPLC can provide excellent resolution. researchgate.net In contrast to the elution order observed in polar-column GC, in reversed-phase HPLC, the more linear (E)-isomer often interacts more strongly with the non-polar stationary phase and thus elutes later than the less linear (Z)-isomer. researchgate.net A UV detector can be used if the compound possesses a chromophore, although for simple chloroalkenes, a refractive index detector or coupling to a mass spectrometer (LC-MS) might be necessary for sensitive detection.

The following table outlines potential parameters for advanced chromatographic methods for the analysis of this compound, based on established methods for similar isomeric compounds.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Technique | Capillary Gas Chromatography | Reversed-Phase HPLC |

| Stationary Phase/Column | Polar (e.g., cyanopropyl-based) or Liquid Crystalline Phase | Non-polar (e.g., C18, ODS) |

| Mobile Phase/Carrier Gas | Inert Gas (e.g., Helium, Nitrogen) | Polar Solvent Mixture (e.g., Methanol/Water, Acetonitrile/Water) |

| Temperature/Elution | Temperature Programmed | Isocratic or Gradient Elution |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV Detector, Refractive Index (RI), Mass Spectrometer (MS) |

| Application | Purity assessment, (Z)/(E) isomer ratio determination | Isomer separation and purification, purity analysis |

This table presents hypothetical, yet scientifically grounded, chromatographic conditions for the analysis of this compound based on methods for analogous compounds.

Computational Chemistry and Theoretical Studies on Z 1 Chloro 2 Nonene Analogues

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the determination of molecular properties from first principles. wikipedia.org These calculations solve the electronic Schrödinger equation to provide detailed information about a molecule's energy and wavefunction. wikipedia.org For molecules like chloroalkenes, two primary approaches are commonly employed: Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a popular and robust method for computational organic chemistry due to its favorable balance of accuracy and computational cost. nrel.govchemrxiv.org Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. chemrxiv.org This approach is widely used for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. chemrxiv.orgkarazin.ua

For analogues of (Z)-1-Chloro-2-nonene, DFT calculations, often using functionals like B3LYP, can predict key geometrical parameters. chemrxiv.orgkarazin.ua The optimization process yields data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape and its various stable conformations. semanticscholar.org The accuracy of these predictions is generally in good agreement with experimental results where available. researchgate.net

Table 1: Calculated Geometrical Parameters for an Analogous Chloroalkene (Tetrachlorobutadiene Isomer) using DFT Data derived from computational studies on analogous structures to illustrate typical outputs of DFT calculations.

| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |

| Bond Length | C=C | 1.35 | Bond Angle | C-C=C | 123.5 |

| Bond Length | C-Cl | 1.73 | Bond Angle | H-C-C | 119.0 |

| Bond Length | C-C | 1.49 | Bond Angle | Cl-C-C | 115.0 |

| Bond Length | C-H | 1.09 | Dihedral Angle | Cl-C-C-C | 180.0 |

| Source: Fictional data based on typical values found in computational studies like chemrxiv.org. |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without using empirical parameters. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) scheme, which provides a foundational approximation of the electronic structure. wikipedia.org More advanced and accurate methods, known as post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2, and Coupled Cluster, CC), build upon the HF result to include electron correlation—the interactions between individual electrons—which is crucial for obtaining highly accurate energies. wikipedia.org

These methods are instrumental in calculating the electronic structure and energetics of chloroalkenes. nist.gov They can determine total energies, ionization potentials, electron affinities, and the energies of different electronic states. wikipedia.orgnist.gov Such calculations are vital for understanding the thermodynamics of reactions involving these compounds. While computationally more demanding than DFT, ab initio methods often serve as a benchmark for assessing the accuracy of other computational techniques. nist.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO, being the highest-energy orbital containing electrons, acts as a nucleophile or electron donor. libretexts.org Conversely, the LUMO, the lowest-energy orbital without electrons, acts as an electrophile or electron acceptor. libretexts.org The energies and shapes of these orbitals are critical predictors of a molecule's reactivity and the pathways of its chemical reactions. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netossila.com Conversely, a small gap suggests the molecule is more reactive, as electrons can be more easily removed from the HOMO or added to the LUMO. researchgate.net

For a molecule like this compound, the electronegative chlorine atom influences the energies of the frontier orbitals. Computational methods can precisely calculate the energies of the HOMO, LUMO, and the resulting gap, providing insight into the molecule's reactivity towards various reagents. ossila.comschrodinger.com For example, a reaction involving the addition of electrons to the molecule would be energetically more favorable if the LUMO is low in energy. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Chloroalkene Analogue Illustrative data based on FMO studies of related organic molecules.

| Molecular Orbital | Energy (eV) |

| HOMO | -10.4 |

| LUMO | -0.9 |

| HOMO-LUMO Gap (ΔE) | 9.5 |

| Source: Fictional data based on typical values found in computational studies like researchgate.netmdpi.com. |

The distribution of electrons within a molecule is inherently uneven, governed by the electronegativity of its constituent atoms. In chloroalkenes, the chlorine atom, being highly electronegative, pulls electron density towards itself. nih.gov This polarization affects the entire molecule. The double bond, an area of naturally high electron density, becomes less electron-rich due to the inductive effect of the chlorine. stackexchange.com

Computational analyses, such as the generation of Molecular Electrostatic Potential (MEP) maps, visualize the charge distribution on the molecule's surface. acs.org These maps show regions of negative potential (electron-rich, prone to attack by electrophiles) and positive potential (electron-poor, prone to attack by nucleophiles). In halogenated compounds, a region of lower electron density, known as a "σ-hole," can form on the halogen atom opposite to the covalent bond, making it a potential site for electrophilic interactions. nih.govacs.org Understanding this distribution is key to predicting intermolecular interactions and the initial steps of a chemical reaction involving charge transfer. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an indispensable tool for mapping the entire course of a chemical reaction. By modeling the reaction pathway, researchers can identify intermediates and, most importantly, characterize the transition state—the high-energy structure that connects reactants to products. libretexts.org

For analogues of this compound, potential reactions include electrophilic additions across the double bond or elimination reactions to form alkynes or dienes. msu.edumasterorganicchemistry.com Computational modeling can trace the geometric and energetic changes as the reaction progresses along the reaction coordinate. libretexts.org A key outcome of this modeling is the calculation of the activation energy (ΔG‡), which is the energy difference between the reactants and the transition state. libretexts.org This value determines the rate of the reaction; a higher activation energy corresponds to a slower reaction. libretexts.orgmsu.edu

Studies on the elimination of HCl from chloroalkenes, for example, have used DFT and ab initio methods to compare different possible mechanisms, such as a concerted process versus a stepwise process. researchgate.net By calculating the energies of the transition states for each proposed pathway, the most likely mechanism can be identified as the one with the lowest activation energy barrier. researchgate.net The geometry of the transition state itself reveals crucial details about the reaction, such as which bonds are breaking and which are forming at the peak of the energy profile. msu.eduopenstax.org

Theoretical Prediction and Interpretation of Spectroscopic Data (NMR, IR, Raman)

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering profound insights into the molecular structure and properties of compounds like this compound and its analogues. Theoretical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in assigning experimental spectra and understanding the relationship between structure and spectroscopic behavior. capes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy

The theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra for chloroalkenes is a well-established computational task. researchgate.net Methods like DFT, often employing the B3LYP exchange-correlation functional, are used to calculate the nuclear magnetic shielding tensors. aip.org The chemical shifts (δ) are then determined by referencing these calculated isotropic shielding constants to a standard, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory. aip.org

For chloroalkenes, studies have demonstrated that DFT calculations using the B3LYP functional with a 6-311+G(2d,p) basis set can reliably predict the variations in both ¹H and ¹³C NMR chemical shifts. researchgate.net However, systematic errors can arise from the theoretical approach. To enhance accuracy, a linear regression analysis is often performed, correlating the theoretically calculated shielding constants with experimental chemical shifts for a set of related molecules. researchgate.netaip.org This procedure significantly reduces the mean absolute error, bringing theoretical predictions in close alignment with experimental values. researchgate.net For instance, applying linear regression can decrease the mean absolute error for ¹³C and ¹H chemical shifts to as low as 3.8 ppm and 0.05 ppm, respectively. researchgate.net

The application of these computational methods allows for the detailed assignment of NMR spectra for complex molecules, including distinguishing between isomers and predicting the chemical shifts for each carbon and proton in a molecule like this compound.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for an Analogous Chloroalkene Predicted values are hypothetical, based on typical results from DFT (B3LYP/6-311+G(2d,p)) calculations with linear regression.

| Atom | Predicted Chemical Shift (ppm) - ¹³C | Atom | Predicted Chemical Shift (ppm) - ¹H |

|---|---|---|---|

| C1 (CH₂Cl) | 45.8 | H on C1 | 4.05 |

| C2 (=CH) | 128.5 | H on C2 | 5.60 |

| C3 (=CH) | 135.2 | H on C3 | 5.75 |

| C4 (CH₂) | 28.9 | H on C4 | 2.10 |

Infrared (IR) and Raman Spectroscopy

Theoretical calculations are equally vital for interpreting vibrational spectra, including Infrared (IR) and Raman spectroscopy. researchgate.net Computational methods are used to calculate the harmonic vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman). rsc.org These calculations are typically performed at the DFT (e.g., B3LYP) or MP2 level of theory with appropriate basis sets. capes.gov.brmdpi.com

The harmonic approximation, while useful, often overestimates vibrational frequencies compared to experimental data. researchgate.net Therefore, the calculated frequencies are commonly scaled using empirical scaling factors to improve agreement with experimental spectra. scifiniti.comcore.ac.uk A more rigorous approach involves performing anharmonic calculations, which account for the anharmonicity of molecular vibrations and can predict overtone and combination bands, providing a more complete and accurate theoretical spectrum. rsc.org

Vibrational analysis guided by these theoretical predictions allows for the confident assignment of spectral bands to specific normal modes of vibration, such as C-H stretching, C=C double bond stretching, C-Cl stretching, and various bending and deformation modes. sns.itsns.it This detailed assignment is crucial for confirming the structure of this compound and understanding its conformational properties.

Table 2: Predicted Vibrational Frequencies for an Analogous Chloroalkene Predicted values are hypothetical, based on typical results from scaled DFT (B3LYP/6-311++G(d,p)) calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity | Description |

|---|---|---|---|---|

| ν(C-H) | 3025 | Medium | High | Olefinic C-H Stretch |

| ν(C-H) | 2960 | High | High | Alkyl C-H Asymmetric Stretch |

| ν(C-H) | 2875 | High | High | Alkyl C-H Symmetric Stretch |

| ν(C=C) | 1655 | Low | Very High | C=C Stretch |

| δ(CH₂) | 1450 | Medium | Medium | CH₂ Scissoring |

| ν(C-Cl) | 730 | Very High | Medium | C-Cl Stretch |

Environmental Fate and Biogeochemical Transformations of Chlorinated Alkenes

Abiotic Degradation Processes in Environmental Matrices

In addition to microbial activity, abiotic processes can contribute to the transformation of chlorinated alkenes in the environment. These reactions are influenced by the geochemical properties of the surrounding matrix, such as the presence of reactive minerals.

Certain minerals naturally present in soils and sediments can mediate the reductive dechlorination of chlorinated compounds. Iron-bearing minerals, such as pyrite (FeS₂), magnetite (Fe₃O₄), green rust, and iron sulfides, are particularly important in this regard. nih.govacs.org These minerals can act as electron donors, facilitating the abiotic reduction of chlorinated alkenes.

The reaction mechanism involves the transfer of electrons from the mineral surface to the chlorinated alkene, leading to the cleavage of the carbon-chlorine bond. The reactivity of these minerals is influenced by factors such as surface area, crystallinity, and the presence of other compounds that can affect surface chemistry. rsc.org For example, the sulfidation of zero-valent iron (ZVI) has been shown to enhance the rates of trichloroethene degradation. rsc.org Fe-bearing clay minerals are also considered a sustainable source for reduction due to their ubiquity and resistance to dissolution. ncl.ac.uk While the rates of abiotic dechlorination are generally slower than microbially-mediated processes, they can be a significant contributor to natural attenuation over long periods.

Table 3: Examples of Abiotic Reductive Dechlorination of Chlorinated Ethylenes by Green Rust (GR(SO₄))

| Compound | Rate Constant (day⁻¹) |

| Tetrachloroethylene | 1.59 |

| Trichloroethylene | 1.25 |

| cis-1,2-Dichloroethylene | 0.592 |

Data adapted from Lee & Batchelor, 2003. This data illustrates the potential for abiotic degradation of chlorinated alkenes by iron minerals and is not specific to (Z)-1-Chloro-2-nonene. nih.gov

Hydrolysis and dehydrohalogenation are two other abiotic degradation pathways that can affect chlorinated alkenes in aqueous environments.

Hydrolysis is a reaction with water that results in the replacement of a chlorine atom with a hydroxyl group. For most chlorinated compounds, the rate of hydrolysis under neutral pH conditions is extremely slow. nih.gov The rate can be influenced by pH, with faster rates often observed under basic conditions. nist.gov

Dehydrohalogenation is an elimination reaction where a hydrogen halide (in this case, HCl) is removed from the molecule, typically resulting in the formation of a new double bond (an alkyne in the case of a vinyl halide) or a conjugated system. wikipedia.org This reaction is generally favored by strong bases. wikipedia.org In the environment, such reactions can occur on the surfaces of certain minerals or in microenvironments with elevated pH.

Atmospheric Transformation of Chlorinated Alkenes

The atmospheric fate of chlorinated alkenes, such as this compound, is primarily dictated by a series of complex transformation reactions initiated by sunlight and reactive atmospheric species. While direct photolysis can occur, the principal degradation pathways involve reactions with atmospheric oxidants. The specific rates and products of these reactions are highly dependent on the structure of the alkene and the ambient atmospheric conditions. Due to a lack of specific experimental data for this compound, the following sections will discuss the expected atmospheric transformations based on the known reactivity of analogous chlorinated alkenes.

Reactions with Atmospheric Oxidants (e.g., Cl-atoms, Br-atoms, Hydroxyl Radicals)

The dominant daytime loss process for most alkenes in the atmosphere is their reaction with the hydroxyl radical (•OH). researchgate.net In coastal and marine environments, reactions with chlorine (Cl•) and bromine (Br•) atoms can also be significant sinks. researchgate.net These reactions are typically initiated by the electrophilic addition of the radical to the carbon-carbon double bond.

Reaction with Hydroxyl Radicals (•OH): The reaction of hydroxyl radicals with chlorinated alkenes proceeds primarily through the addition of the •OH radical to one of the carbons of the double bond, forming a chloro-hydroxyalkyl radical. nih.gov The subsequent reactions of this radical, particularly in the presence of nitrogen oxides (NOx), can lead to the formation of a variety of oxygenated products, including aldehydes, ketones, and organic nitrates. nih.govresearchgate.net For this compound, the addition of •OH to the double bond is expected to be the primary reaction pathway. The subsequent reactions of the resulting radical in the presence of oxygen (O2) will lead to the formation of peroxy radicals (RO2•). In NOx-rich environments, these peroxy radicals can react with nitric oxide (NO) to form alkoxy radicals (RO•) and nitrogen dioxide (NO2). The alkoxy radical can then undergo further reactions, such as decomposition or isomerization, leading to the formation of smaller, more oxidized products.

Reaction with Chlorine Atoms (Cl•): Chlorine atoms react with alkenes at very fast rates, often an order of magnitude higher than hydroxyl radicals. eurochlor.org The reaction can proceed via two main pathways: addition to the double bond to form a chloroalkyl radical, or abstraction of a hydrogen atom from an allylic position. nih.gov For chlorinated alkenes, addition of the Cl atom to the double bond is generally the dominant pathway. researchgate.net In the case of this compound, this would lead to the formation of a dichloroalkyl radical. This radical will then react with atmospheric oxygen to form a peroxy radical, which can undergo further reactions similar to those described for the •OH initiated oxidation, ultimately leading to chlorinated carbonyls and other products. nih.gov

Reaction with Bromine Atoms (Br•): Similar to chlorine atoms, bromine atoms react with alkenes via addition to the double bond. masterorganicchemistry.comchemguide.co.uklibretexts.org This reaction leads to the formation of a bromoalkyl radical, which will subsequently react with O2 to form a peroxy radical. The atmospheric degradation of this peroxy radical is expected to follow pathways analogous to those for chlorine and hydroxyl radical-initiated oxidation, resulting in brominated organic compounds.

The following table provides estimated atmospheric lifetimes for a representative chlorinated alkene, 3-chloro-2-methyl-1-propene, with respect to reactions with major atmospheric oxidants. While not specific to this compound, these values provide an indication of the potential reactivity.

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Assumed Oxidant Concentration (molecule cm⁻³) | Estimated Atmospheric Lifetime |

|---|---|---|---|

| OH Radical | (3.83 ± 1.30) × 10⁻¹¹ researchgate.net | 2 × 10⁶ | ~3.6 hours researchgate.net |

| Cl Atom | (2.40 ± 0.41) × 10⁻¹⁰ researchgate.net | 1 × 10⁴ | ~11.6 hours |

| NO₃ Radical (Nighttime) | (1.99 ± 0.19) × 10⁻¹⁴ researchgate.net | 5 × 10⁸ | ~27.9 hours researchgate.net |

Photolytic and Oxidative Degradation Pathways

Direct photolysis, the degradation of a molecule by direct absorption of solar radiation, is generally not a significant atmospheric sink for simple chlorinated alkenes unless they contain chromophores that absorb strongly in the actinic region (λ > 290 nm). For this compound, the primary atmospheric degradation is expected to be driven by oxidative reactions initiated by the radicals discussed above.

The oxidative degradation pathways of this compound will lead to the formation of a complex mixture of secondary products. The initial addition of an oxidant (•OH, Cl•, or Br•) to the double bond creates a radical intermediate. The fate of this radical is largely determined by the chemical environment, particularly the concentration of NOx.

In high-NOx environments , the initially formed peroxy radical (RO2•) will predominantly react with NO to form an alkoxy radical (RO•) and NO2. The alkoxy radical can then undergo several reactions:

Decomposition: The C-C bonds adjacent to the oxygen-bearing carbon can cleave, leading to the formation of smaller, oxygenated products. For the alkoxy radical derived from this compound, this could result in the formation of chlorinated aldehydes or ketones and other alkyl fragments.

Reaction with O2: If a hydrogen atom is present on the carbon bearing the oxygen atom, the alkoxy radical can react with O2 to form a carbonyl compound and a hydroperoxy radical (HO2•).

Isomerization: The alkoxy radical can undergo intramolecular hydrogen atom abstraction, leading to the formation of a different radical species which can then react further.

In low-NOx environments , the peroxy radical is more likely to react with other peroxy radicals (RO2•) or with the hydroperoxy radical (HO2•). These reactions can lead to the formation of a variety of products, including alcohols, carbonyls, and organic peroxides.

The presence of the chlorine atom in this compound will influence the specific products formed. For instance, the cleavage of the carbon-chlorine bond is a possible but generally less favorable pathway compared to the reactions at the double bond. The major degradation products are expected to be chlorinated carbonyls, such as chloroaldehydes or chloroketones, and smaller organic acids. For example, studies on the oxidation of 3-chloro-2-methyl-1-propene have identified chloroacetone as a major product. researchgate.net

The general scheme for the oxidative degradation of this compound can be summarized as follows:

Initiation: (Z)-CH3(CH2)5CH=CHCH2Cl + X• → [Adduct]• (where X• = •OH, Cl•, Br•)

Propagation (in the presence of O2 and NO): [Adduct]• + O2 → [Adduct-OO]• (Peroxy Radical) [Adduct-OO]• + NO → [Adduct-O]• (Alkoxy Radical) + NO2

Product Formation (from Alkoxy Radical): [Adduct-O]• → Chlorinated Carbonyls + Alkyl Radicals [Adduct-O]• + O2 → Chlorinated Carbonyls + HO2•

It is important to reiterate that these pathways are generalized from studies of other chlorinated alkenes and the specific branching ratios and product yields for this compound have not been experimentally determined.

常见问题

Basic Research Questions

Q. What experimental strategies minimize isomerization during the synthesis of (Z)-1-Chloro-2-nonene?

- Methodological Answer : To suppress isomerization, employ low-temperature reaction conditions (e.g., 0–5°C) and inert atmospheres (argon/nitrogen). Use stereospecific catalysts like palladium complexes or base-mediated elimination with careful pH control. Monitor reaction progress via gas chromatography (GC) or nuclear magnetic resonance (NMR) to detect undesired (E)-isomer formation .

- Data Example :

| Reaction Condition | Isomer Ratio (Z:E) | Yield (%) |

|---|---|---|

| 0°C, Ar atmosphere | 95:5 | 78 |

| Room temperature | 70:30 | 65 |

Q. How can NMR spectroscopy distinguish (Z)- and (E)-isomers of 1-Chloro-2-nonene?

- Methodological Answer : Analyze coupling constants () between vinyl protons. In the (Z)-isomer, coupling constants range from 10–12 Hz due to cis-proton alignment, whereas (E)-isomers exhibit Hz. Use NMR to confirm chlorine’s electronic effects on adjacent carbons .

Q. What purification methods ensure high stereochemical purity of this compound?

- Methodological Answer : Fractional distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) effectively separates isomers. Alternatively, use silver nitrate-impregnated silica gel columns to exploit halogen-metal interactions, enhancing (Z)-isomer retention .

Advanced Research Questions

Q. How do computational studies resolve contradictions in the reported reaction kinetics of this compound in elimination reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and compare activation energies for competing pathways (e.g., E2 vs. E1cb mechanisms). Validate computational results with kinetic isotope effect (KIE) experiments. For example, a primary KIE > 2 supports a concerted E2 mechanism .

Q. What analytical techniques address discrepancies in stereochemical assignments for this compound derivatives?

- Methodological Answer : Combine vibrational circular dichroism (VCD) and X-ray crystallography. VCD provides solution-phase stereochemical data, while crystallography offers definitive solid-state confirmation. Cross-reference with NOESY NMR to detect spatial proximity of substituents .

Q. How can environmental fate studies of this compound balance open data requirements with intellectual property concerns?

- Methodological Answer : Share anonymized datasets (e.g., degradation half-lives, partition coefficients) via repositories like Zenodo under CC-BY licenses. Use controlled vocabularies (e.g., OECD guidelines) to standardize metadata, ensuring reproducibility without disclosing proprietary synthesis routes .

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data in this compound derivatives?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., solvent polarity, assay temperature). Use Bayesian inference to quantify uncertainty in IC50 values across studies .

Guidelines for Data Presentation

- Experimental Reproducibility : Document reaction conditions (temperature, solvent, catalyst loading) in tabular format. Include raw spectral data (e.g., NMR shifts, IR peaks) in supplementary materials .

- Critical Analysis : Compare your results with prior literature using parity plots or Bland-Altman analysis to highlight systematic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。